6-(Cyclopropylamino)nicotinonitrile
Overview
Description
6-(Cyclopropylamino)nicotinonitrile is a compound with the molecular formula C9H9N3 . It is a derivative of nicotinonitrile, which is an organic compound consisting of a pyridine ring with a nitrile group attached to the 3-position .
Molecular Structure Analysis
The molecular structure of 6-(Cyclopropylamino)nicotinonitrile is based on structures generated from information available in ECHA’s databases . The molecular weight of this compound is 159.19 .Relevant Papers Several papers have been published on the chemistry of nicotinonitriles and their applications . These papers highlight the recently synthesized nicotinonitrile possessing important biological, therapeutic, and medicinal properties. Other papers discuss the synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents .
Scientific Research Applications
- Anticancer Agents Targeted Kinase Inhibitors: 6-(Cyclopropylamino)nicotinonitrile derivatives have been explored as kinase inhibitors. These compounds selectively inhibit specific kinases involved in cancer cell growth and proliferation. For instance, Bosutinib, a tyrosine kinase inhibitor used in chronic myeloid leukemia treatment, contains a nicotinonitrile moiety.
Mechanism of Action
Target of Action
It is known that nitrile-containing pharmaceuticals have been approved for the management of a broad range of clinical conditions . The incorporation of a nitrile group into lead compounds can enhance binding affinity to the target .
Mode of Action
Nitrile-containing pharmaceuticals are known to improve the pharmacokinetic profile of parent drugs and reduce drug resistance .
Biochemical Pathways
Nitrile-containing pharmaceuticals are known to interact with various biochemical pathways .
Pharmacokinetics
The incorporation of a nitrile group into lead compounds can improve the pharmacokinetic profile of parent drugs .
Result of Action
Nitrile-containing pharmaceuticals are known to have a broad range of clinical applications .
properties
IUPAC Name |
6-(cyclopropylamino)pyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-5-7-1-4-9(11-6-7)12-8-2-3-8/h1,4,6,8H,2-3H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKQBGMMIQLQDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Cyclopropylamino)nicotinonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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